molecular formula C12H16N2 B13175128 3-(1-Methyl-1H-indol-7-YL)propan-1-amine

3-(1-Methyl-1H-indol-7-YL)propan-1-amine

Cat. No.: B13175128
M. Wt: 188.27 g/mol
InChI Key: ILYPGOVRXDZDNF-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-7-YL)propan-1-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole moiety substituted at the 7-position with a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-indol-7-YL)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylindole.

    Alkylation: The 1-methylindole undergoes alkylation at the 7-position using a suitable alkylating agent such as 3-bromopropan-1-amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-indol-7-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

3-(1-Methyl-1H-indol-7-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-7-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-1-yl)propan-1-amine
  • 1-(5-Methoxy-1H-indol-2-yl)methanamine
  • 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine

Uniqueness

3-(1-Methyl-1H-indol-7-YL)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(1-methylindol-7-yl)propan-1-amine

InChI

InChI=1S/C12H16N2/c1-14-9-7-11-5-2-4-10(12(11)14)6-3-8-13/h2,4-5,7,9H,3,6,8,13H2,1H3

InChI Key

ILYPGOVRXDZDNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CCCN

Origin of Product

United States

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